![molecular formula C24H27F3N2O3 B2409887 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridin CAS No. 2199016-60-7](/img/structure/B2409887.png)
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C24H27F3N2O3 and its molecular weight is 448.486. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Piperidinderivate spielen eine entscheidende Rolle in der Wirkstoffentwicklung aufgrund ihrer strukturellen Vielseitigkeit und biologischen Aktivität. Forscher haben die Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen untersucht . Die fragliche Verbindung könnte als Gerüst für die Entwicklung neuartiger Medikamente dienen, die auf bestimmte Rezeptoren oder Enzyme abzielen.
- Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten, darunter evt-2546961, wurde als duale Inhibitoren der Crizotinib-resistenten anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) entwickelt . Diese Kinasen sind an der Entstehung von Krebs beteiligt, was solche Inhibitoren für die gezielte Therapie wertvoll macht.
- Die Untersuchung der biologischen Aktivität von Piperidin-haltigen Verbindungen ist unerlässlich. Forscher untersuchen ihre Wechselwirkungen mit zellulären Zielstrukturen, Wirkmechanismen und potenziellen therapeutischen Anwendungen. Das pharmakologische Profil von Evt-2546961 erfordert weitere Untersuchungen .
- Piperidine sind eine Klasse heterocyclischer Verbindungen, und ihre Synthesemethoden werden aktiv untersucht. Forscher suchen nach effizienten Wegen zur Herstellung von substituierten Piperidinen, die oft Cyclisierung, Annulation und mehrkomponentige Reaktionen beinhalten . Evt-2546961 trägt zu diesem Bereich bei.
- Evt-2546961 enthält einen fluorierten Benzoxazol-Rest. Fluor-Substitution kann die Bioverfügbarkeit, metabolische Stabilität und Rezeptorbindungsaffinität verbessern. Forscher könnten seinen Einfluss auf die Eigenschaften von Medikamenten untersuchen .
- Die Entwicklung kostengünstiger synthetischer Verfahren für Piperidinderivate ist eine ständige Herausforderung. Forscher zielen darauf ab, ihre Synthese zu optimieren, die Ausbeuten zu verbessern und die Reaktionszeiten zu verkürzen. Der unkomplizierte Syntheseweg von Evt-2546961 trägt zu diesem Ziel bei.
Medizinische Chemie und Wirkstoffdesign
Duale Kinaseinhibition
Chemische Biologie und Pharmakologie
Heterocyclische Chemie
Fluorierte Benzoxazole
Chemische Prozessentwicklung
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSWNWIOQTXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)
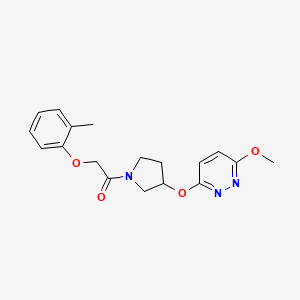

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/new.no-structure.jpg)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
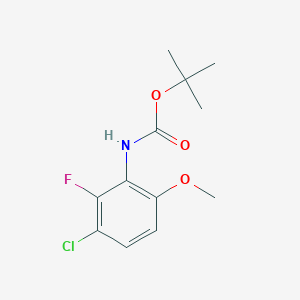
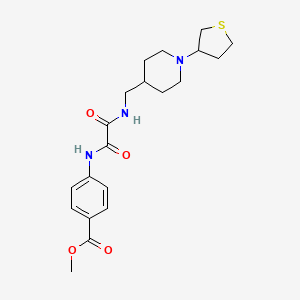
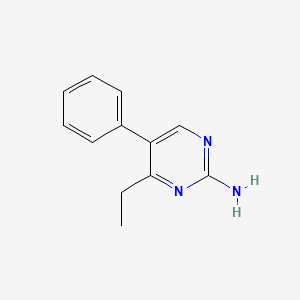
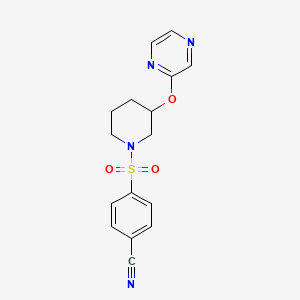

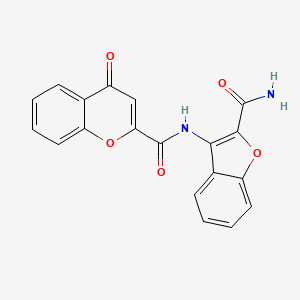
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
